molecular formula C20H17N5O2S B2855694 N-(2,1,3-benzothiadiazol-4-yl)-4-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)butanamide CAS No. 1226448-68-5

N-(2,1,3-benzothiadiazol-4-yl)-4-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)butanamide

Cat. No.: B2855694
CAS No.: 1226448-68-5
M. Wt: 391.45
InChI Key: SMIBUSYLZJSWRG-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-4-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-4-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiadiazole Moiety: This step involves the cyclization of o-phenylenediamine with sulfur and nitrous acid to form the benzothiadiazole ring.

    Synthesis of the Dihydropyrimidinone Core: The Biginelli reaction is often employed, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions to form the dihydropyrimidinone structure.

    Coupling Reaction: The final step involves coupling the benzothiadiazole moiety with the dihydropyrimidinone core using a suitable linker, such as a butanamide chain, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-4-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-4-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is used as a probe to study various biological processes and molecular interactions.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-4-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2,1,3-benzothiadiazol-4-yl)-4-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)butanamide: shares structural similarities with other benzothiadiazole and dihydropyrimidinone derivatives.

    Benzothiadiazole Derivatives:

    Dihydropyrimidinone Derivatives: These compounds are explored for their biological activities, including antiviral, antibacterial, and anticancer properties.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c26-18(22-15-8-4-9-16-20(15)24-28-23-16)10-5-11-25-13-21-17(12-19(25)27)14-6-2-1-3-7-14/h1-4,6-9,12-13H,5,10-11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIBUSYLZJSWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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